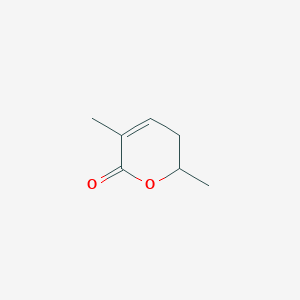
4-Hydroxyphenyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl undecanoate is an organic compound characterized by the presence of a hydroxyphenyl group attached to an undecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired product . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours, resulting in a higher yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyphenyl undecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of emulsifiers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Hydroxyphenyl undecanoate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Hydroxyphenyl)-1-undecanone
- 1-(3-Hydroxyphenyl)-1-undecanone
- 1-(4-Hydroxyphenyl)-1-undecanone
Comparison: While these compounds share a similar hydroxyphenyl group, their chemical properties and reactivity can differ due to the position of the hydroxy group on the phenyl ring.
Propiedades
Número CAS |
83791-06-4 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) undecanoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-17(19)20-16-13-11-15(18)12-14-16/h11-14,18H,2-10H2,1H3 |
Clave InChI |
IYCNYEJVVHGDID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


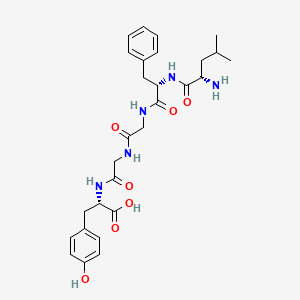
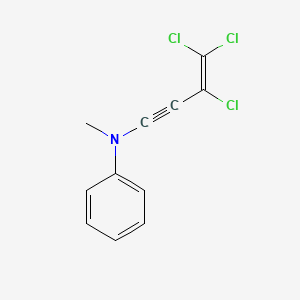
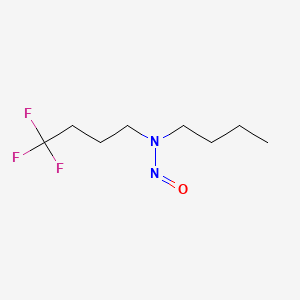

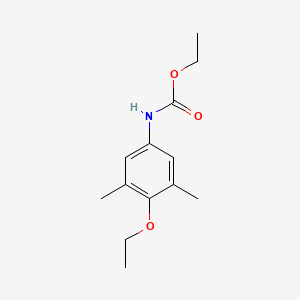
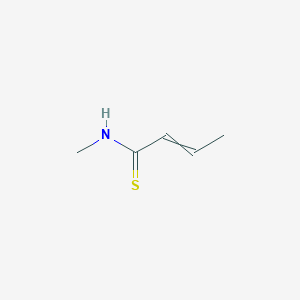
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
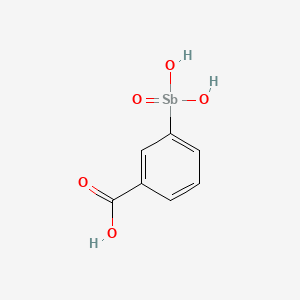
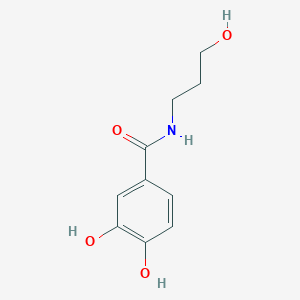
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
